4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps. One common method includes the reaction of 3-(4-nitrobenzyloxycarbonyl)-2-oxo-3-diazo-propyl azetidin-2-one with rhodium (II) octanoate dimer in dichloromethane under reflux conditions for 4-5 hours . The reaction is monitored by HPLC until the unreacted azetidinone is less than 2.0%. The product is then precipitated with cyclohexane and dried .
Industrial Production Methods
Industrial production of this compound typically involves batch or semi-continuous flow hydrogenation processes. For example, the hydrogenation of p-nitrobenzyl-protected intermediates using hydrogen and palladium on carbon (Pd/C) as a catalyst under controlled conditions . This method ensures high purity and yield, which is crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and rhodium (II) octanoate dimer . Reaction conditions often involve refluxing in solvents like dichloromethane and monitoring the progress using HPLC .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and reduced forms of the compound .
Scientific Research Applications
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily used as an intermediate in the synthesis of imipenem, a potent antibiotic used to treat a wide range of bacterial infections . Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Integral in the production of antibiotics like imipenem.
Mechanism of Action
The compound exerts its effects by acting as a precursor to imipenem, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the cell wall structure, leading to bacterial cell lysis and death . The molecular targets include various PBPs involved in the final stages of peptidoglycan synthesis .
Comparison with Similar Compounds
Similar Compounds
Meropenem: Another carbapenem antibiotic with a similar structure and mechanism of action.
Ertapenem: A carbapenem antibiotic with a longer half-life.
Doripenem: Known for its broad-spectrum activity against Gram-negative bacteria.
Uniqueness
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific role as an intermediate in the synthesis of imipenem. Its structure allows for the formation of a highly effective antibiotic that is crucial in treating resistant bacterial infections .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDYTOJOXKBLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467431 |
Source
|
Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-43-5 |
Source
|
Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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